Ethanedioic acid, potassium salt (2:1), dihydrate

Catalog No.
S867288
CAS No.
6100-20-5
M.F
C4H7KO10
M. Wt
254.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanedioic acid, potassium salt (2:1), dihydrate

CAS Number

6100-20-5

Product Name

Ethanedioic acid, potassium salt (2:1), dihydrate

IUPAC Name

potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate

Molecular Formula

C4H7KO10

Molecular Weight

254.19 g/mol

InChI

InChI=1S/2C2H2O4.K.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+1;;/p-1

InChI Key

KPFHSTZUXXJAES-UHFFFAOYSA-M

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Synonyms

Ethanedioic Acid Potassium Salt Hydrate; Potassium Oxalate Dihydrate; Potassium Oxalate Dihydrate; Potassium Tetroxalate Dihydrate; Oxalic Acid Hemipotassium Salt;

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.O.O.[K+]

The exact mass of the compound Potassium tetraoxalate dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium tetraoxalate dihydrate (CAS 6100-20-5), formulated as KH3(C2O4)2 · 2H2O, is a high-purity crystalline salt primarily procured as a certified reference material (CRM) and primary standard for analytical chemistry . Unlike generic buffering agents, it provides an exact stoichiometric ratio of one potassium ion, three acidic protons, and two oxalate groups, yielding a highly stable molecular weight of 254.19 g/mol [1]. This precise composition makes it indispensable for extreme low-pH electrode calibration (pH 1.679 at 25 °C) and dual-use titrimetric standardization. For procurement teams and QA/QC laboratory managers, sourcing traceable, high-purity grades of this compound ensures compliance with DIN 19266 and NIST protocols, directly impacting the reproducibility and accuracy of downstream industrial, environmental, and pharmaceutical assays .

Attempting to substitute potassium tetraoxalate dihydrate with related oxalates or common pH buffers compromises analytical integrity and increases workflow complexity. While potassium hydrogen phthalate (KHP) is the industry-standard alkalimetric and pH buffer, it only anchors at pH 4.005, failing to correct for the non-linear acid-error of glass electrodes in highly acidic (pH < 2) environments [1]. Conversely, while sodium oxalate is a standard for oxidimetry, it lacks acidic protons and cannot be used for base standardization [2]. Furthermore, substituting with standard oxalic acid dihydrate introduces severe gravimetric risks; oxalic acid is prone to efflorescence (loss of hydration water) in dry laboratory air, which silently alters its equivalent weight and invalidates high-precision titrations [2]. Potassium tetraoxalate dihydrate uniquely solves these issues by offering a stable hydration lattice and multi-modal standardization capabilities.

Extreme Low-pH Calibration Anchor (pH 1.679)

In potentiometric workflows, accurate calibration at the extremes of the pH scale is critical. Potassium tetraoxalate dihydrate (0.05 mol/kg solution) provides a highly stable, NIST-traceable pH of 1.679 ± 0.01 at 25 °C [1]. In contrast, the standard baseline buffer, Potassium hydrogen phthalate (KHP), provides a pH of 4.005 [2]. Relying solely on KHP for acidic workflows leads to uncorrected non-linear acid errors in glass electrodes at pH < 2. Procuring potassium tetraoxalate allows laboratories to establish a rigorous two-point or three-point calibration curve that accurately brackets highly acidic samples.

Evidence DimensionStandard Buffer pH (0.05 mol/kg at 25 °C)
Target Compound Data1.679 ± 0.01
Comparator Or BaselineKHP (Potassium hydrogen phthalate): 4.005
Quantified DifferenceProvides a 2.326 pH unit lower calibration anchor, enabling accurate measurement in extreme acidic ranges.
Conditions0.05 mol/kg aqueous solution at 25 °C, measured via differential potentiometry.

Essential for QA/QC labs that must calibrate pH meters for highly acidic industrial processes, preventing measurement drift at low pH.

Dual-Modal Titrimetric Standardization

Potassium tetraoxalate dihydrate uniquely consolidates the procurement of primary standards by serving both alkalimetry and oxidimetry. It provides 3 acidic protons yielding an acid-base equivalent weight of 84.73 g/eq, and 2 oxalate groups yielding a redox equivalent weight of 63.55 g/eq (4 electrons transferred) [1]. By comparison, Sodium oxalate (Na2C2O4) has an equivalent weight of 67.00 g/eq for redox but contains 0 acidic protons, rendering it useless for standardizing bases like NaOH [1]. Procuring potassium tetraoxalate reduces the need to qualify and inventory multiple primary standards.

Evidence DimensionAcidic Protons per Mole (Alkalimetric Utility)
Target Compound Data3 protons (Equivalent weight: 84.73 g/eq)
Comparator Or BaselineSodium oxalate: 0 protons (Incompatible with alkalimetry)
Quantified DifferenceTarget provides dual functionality (acid-base and redox), while the comparator is restricted to redox only.
ConditionsStandardization of NaOH (alkalimetry) and KMnO4 (oxidimetry) under standard laboratory conditions.

Streamlines inventory and QA/QC compliance by allowing a single traceable standard to qualify both basic and oxidative titrants.

Gravimetric Reliability and Hydration Stability

For a primary standard, the exact mass weighed must correspond perfectly to the theoretical moles of the substance. Potassium tetraoxalate dihydrate forms a highly stable crystalline lattice that retains its exact 2:1:2 (oxalate:potassium:water) stoichiometry under standard ambient conditions [1]. In contrast, the closest chemical analog, Oxalic acid dihydrate, is prone to rapid efflorescence in dry environments, losing its water of hydration and unpredictably altering its theoretical molecular weight of 126.07 g/mol [1]. This stability advantage ensures that potassium tetraoxalate maintains its certified equivalent weights without requiring complex pre-drying or specialized humidity-controlled storage.

Evidence DimensionResistance to Efflorescence (Hydration Stability)
Target Compound DataHigh stability; maintains exact 254.19 g/mol dihydrate mass
Comparator Or BaselineOxalic acid dihydrate: High susceptibility to efflorescence (mass drift)
Quantified DifferenceEliminates the unpredictable gravimetric drift associated with the spontaneous dehydration of standard oxalic acid.
ConditionsAmbient laboratory storage and weighing conditions (uncontrolled humidity).

Prevents systemic concentration errors in standard solutions caused by the weighing of partially dehydrated reference materials.

Multi-Point Calibration of pH Electrodes in Acidic Workflows

Directly following its NIST-certified pH of 1.679, this compound is the mandatory choice for establishing the low-pH anchor in multi-point calibration curves. It is heavily procured by environmental testing facilities, electroplating plants, and metallurgical labs where accurate measurement of highly acidic solutions (pH < 2) is required to prevent non-linear electrode errors [1].

Consolidated QA/QC Titrant Standardization

Because it functions as both an alkalimetric and oxidimetric primary standard, potassium tetraoxalate is ideal for centralized quality control laboratories. It allows technicians to standardize both sodium hydroxide (NaOH) and potassium permanganate (KMnO4) using a single, highly stable certified reference material, reducing the overhead of maintaining multiple traceable standards [2].

Precision Metal Cleaning and Passivation Formulations

Beyond analytical chemistry, the stable, controlled acidity and chelating power of the tetraoxalate anion make it a premium precursor for specialized metal surface treatments. It is selected over crude oxalic acid in high-end polishing and rust-removal formulations where exact pH buffering and predictable metal-complexation rates are required to prevent over-etching of delicate substrates [2].

Physical Description

DryPowde

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

253.96762790 g/mol

Monoisotopic Mass

253.96762790 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312 (77.55%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (77.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

127-96-8
6100-20-5

Dates

Last modified: 08-15-2023

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